The synthesis of (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can be achieved through several methods, often involving multiple steps to ensure the correct stereochemistry and functional groups are present.
The molecular formula for (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is .
The compound features specific stereocenters that dictate its biological activity. The (R) and (S) designations indicate the configuration around these centers, which is crucial for interaction with biological targets .
The compound participates in several chemical reactions typical of amino acids and peptide derivatives:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or protecting groups .
The mechanism of action for (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester primarily involves its interaction with specific biological targets such as receptors or enzymes.
Quantitative structure-activity relationship studies could provide insights into how modifications to this structure impact its efficacy and selectivity .
The physical properties of (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes .
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several notable applications:
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0) is a stereochemically complex piperidine derivative with significant potential as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.459 g/mol [1]. The compound features multiple stereogenic centers: an (R)-configured piperidine ring and an (S)-configured alanine residue, making stereoselective synthesis paramount. The benzyl ester (Cbz) group serves as a protective moiety for the piperidine nitrogen, facilitating further functionalization. The canonical SMILES representation (CC(C)N(C(=O)C@HN)[C@@H]1CCCN(C(=O)OCc2ccccc2)C1) explicitly denotes the absolute configurations at both chiral centers [1].
Table 1: Key Identifiers and Properties
Property | Value |
---|---|
CAS Number | 1401667-08-0 |
Molecular Formula | C₁₉H₂₉N₃O₃ |
Molecular Weight | 347.459 g/mol |
Canonical SMILES | CC(C)N(C(=O)C@HN)[C@@H]1CCCN(C(=O)OCc2ccccc2)C1 |
InChI Key | WUZJHOALCLSTJO-DOTOQJQBSA-N |
Protection Group | Benzyloxycarbonyl (Cbz) |
A pivotal strategy for constructing such stereodefined structures involves chiral triflate esters as activated intermediates. This approach, detailed by Matulevičiūtė et al., converts enantiopure α-hydroxy acid esters (e.g., methyl (S)-lactate) into corresponding triflate esters using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in dichloromethane [4]. The triflate group (–OSO₂CF₃) serves as a superior leaving group due to its high reactivity in Sₙ2 reactions, minimizing racemization that plagues traditional α-haloesters or mesylates/tosylates. Subsequent nucleophilic displacement with protected aminopiperidines (e.g., 4-Boc-aminopiperidine) at low temperatures (–50°C) in the presence of triethylamine (TEA) achieves stereochemical inversion with high fidelity. For piperidine derivatives, this method yields target compounds with up to 84% yield and excellent enantiomeric excess (ee > 98%) [4].
Critical parameters for successful displacement include:
Table 2: Stereochemical Outcomes in Nucleophilic Displacements
Triflate Configuration | Aminopiperidine | Product Configuration | Yield (%) |
---|---|---|---|
(R)-Triflate | 4-Boc-aminopiperidine | (S)-Ala-Piperidine | 84 |
(S)-Triflate | 4-Boc-aminopiperidine | (R)-Ala-Piperidine | 74 |
The compound’s stereochemistry is verified through multidimensional NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography, as applied to related N-(aminocycloalkylene)amino acid derivatives [4]. Key NMR signatures include:
Several structurally related compounds illustrate the versatility of this synthetic approach:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: